exo-2-Norbornylisothiocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

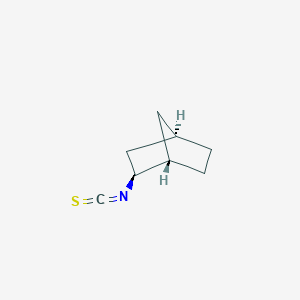

exo-2-Norbornylisothiocyanate: is an organic compound with the molecular formula C8H11NS and a molecular weight of 153.24 g/mol . It is a derivative of norbornane, a bicyclic hydrocarbon, and contains an isothiocyanate functional group. This compound is known for its unique structural properties and reactivity, making it a valuable substance in various chemical applications .

準備方法

Synthetic Routes and Reaction Conditions: exo-2-Norbornylisothiocyanate can be synthesized through the isomerization of exo-2-norbornylthiocyanate . This process involves the formation of a non-classical ion intermediate, which then rearranges to form the isothiocyanate . The reaction typically requires specific conditions, such as controlled temperature and pressure, to ensure the desired product is obtained.

化学反応の分析

Types of Reactions: exo-2-Norbornylisothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the isothiocyanate group, leading to the formation of thioureas and other derivatives.

Addition Reactions: The compound can also undergo addition reactions with various reagents, forming new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions: Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions often involve solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or specific temperatures to proceed efficiently .

Major Products Formed: The major products formed from reactions with this compound include thioureas, isothiocyanate derivatives, and various heterocyclic compounds .

科学的研究の応用

Anticancer Properties

Isothiocyanates, including exo-2-norbornylisothiocyanate, have been studied for their anticancer properties. Research indicates that isothiocyanates can inhibit the growth of various cancer cell types through multiple mechanisms:

- Inhibition of Carcinogenesis : Studies show that isothiocyanates can block chemical carcinogenesis in laboratory animals. For instance, they have been effective against tumors induced by polycyclic aromatic hydrocarbons and nitrosamines in rodent models .

- Mechanisms of Action : The anticancer effects are attributed to the modulation of detoxification enzymes and the induction of apoptosis in cancer cells. Isothiocyanates can also inhibit DNA adduct formation, which is critical in preventing tumor initiation .

| Isothiocyanate | Target Organ | Study Model | Effectiveness |

|---|---|---|---|

| This compound | Lung, Liver | Rat Models | Inhibits tumor formation |

| Phenethyl Isothiocyanate (PEITC) | Esophagus | Rat Models | 100% tumor multiplicity inhibition at high doses |

| Benzyl Isothiocyanate (BITC) | Forestomach | Mouse Models | Reduced neoplasm formation |

Neuropharmacological Applications

Research has demonstrated that enantiomers of norbornyl compounds exhibit stereoselective inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The exo-2-norbornyl derivative has shown promising results as a potent AChE inhibitor, which could have implications for treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

- Inhibition Studies on Cancer Cells : A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells in vitro. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

- Neuroprotective Effects : In a model assessing neurodegeneration, this compound was shown to improve cognitive functions by inhibiting AChE activity significantly more than its endo counterpart, suggesting potential therapeutic applications in Alzheimer's disease .

- Synergistic Effects with Zinc Salts : Recent research indicated that combining zinc salts with isothiocyanates could enhance their bioavailability and therapeutic efficacy, opening avenues for developing novel oral compositions for cancer prevention .

作用機序

The mechanism of action of exo-2-Norbornylisothiocyanate involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids . The formation of these covalent bonds can alter the function of the biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of the reaction and the nature of the nucleophiles present .

類似化合物との比較

- 1-Adamantyl isothiocyanate

- Cyclohexyl isothiocyanate

- Phenyl isothiocyanate

Comparison: exo-2-Norbornylisothiocyanate is unique due to its bicyclic norbornane structure, which imparts distinct steric and electronic properties compared to other isothiocyanates. This uniqueness can influence its reactivity and the types of products formed in chemical reactions . For example, the rigid structure of norbornane can affect the accessibility of the isothiocyanate group, leading to different reaction pathways and outcomes .

生物活性

exo-2-Norbornylisothiocyanate is a compound belonging to the class of isothiocyanates, which are known for their diverse biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Isothiocyanates, including this compound, exert their biological effects primarily through the induction of phase II detoxification enzymes and modulation of signaling pathways involved in cell proliferation and apoptosis. They are known to:

- Inhibit carcinogen activation : Isothiocyanates can reduce the activation of carcinogens and promote their elimination from the body.

- Induce apoptosis : They can trigger programmed cell death in cancer cells by activating various apoptotic pathways.

- Modulate antioxidant responses : These compounds enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit tumor growth in various animal models. A study demonstrated that norbornyl isothiocyanate exhibited significant anticarcinogenic activity in a mouse model subjected to tobacco-specific nitrosamine exposure, reducing tumor incidence effectively at specific dosages .

Case Studies

- Mouse Model Study : In a controlled study using A/J mice treated with NNK (a potent carcinogen), this compound significantly decreased tumor multiplicity by approximately 70% at a dose of 25 μmol/day .

- Cell Line Studies : Research on L-1210 leukemia and ME-18 melanoma cells showed that this compound induced cell growth arrest and apoptosis, suggesting its potential as a therapeutic agent against these cancers .

Comparative Analysis with Other Isothiocyanates

| Compound | IC50 (μM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 25 | Induces apoptosis and detoxification enzymes | Effective against tobacco-induced tumors |

| Sulforaphane | 10 | Phase II enzyme induction | Well-studied for its broad anticancer effects |

| Phenethyl isothiocyanate | 15 | Inhibits DNA adduct formation | Stronger effects on specific cancer types |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution following ingestion. It binds to plasma proteins and undergoes metabolic conversion primarily via glutathione conjugation, which facilitates its elimination from the body .

特性

IUPAC Name |

(1S,2S,4R)-2-isothiocyanatobicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGDFYZLQKZUCO-CSMHCCOUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C[C@@H]2N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。